(S)-fluazifop

Description

Properties

IUPAC Name |

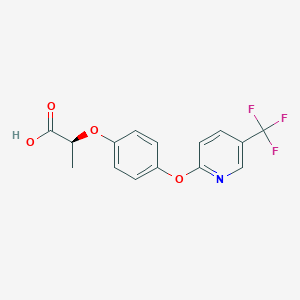

(2S)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVKUEAFAVKILW-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95977-30-3 | |

| Record name | (2S)-2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-fluazifop typically involves several steps, starting from readily available precursors. One common method includes the following steps:

Synthesis of the intermediate: The process begins with the preparation of an intermediate compound through a series of reactions, including halogenation and esterification.

Chiral resolution: The intermediate is then subjected to chiral resolution to obtain the (S)-enantiomer. This step is crucial as it ensures the selectivity and effectiveness of the herbicide.

Final coupling: The resolved intermediate is then coupled with a suitable reagent to form (S)-fluazifop.

Industrial Production Methods: In industrial settings, the production of (S)-fluazifop involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Bulk synthesis of intermediates: Large quantities of intermediates are synthesized using automated reactors.

Chiral resolution at scale: Advanced techniques such as chromatography or crystallization are employed for chiral resolution.

Final product formulation: The resolved intermediate is then processed to produce the final herbicide formulation, which is packaged and distributed.

Chemical Reactions Analysis

Types of Reactions: (S)-Fluazifop undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups in (S)-fluazifop, potentially altering its herbicidal activity.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, leading to the formation of derivatives.

Common Reagents and Conditions:

Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Substitution reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Weed Control Efficacy

Research has demonstrated that (S)-fluazifop is effective in controlling various grass weeds, including large crabgrass and quackgrass. A study published in Weed Science highlighted the comparative efficacy of (S)-fluazifop when applied via sprinkler irrigation versus conventional spray methods. The study found that sprinkler applications led to more significant injury to large crabgrass due to enhanced root uptake and herbicide retention on leaf surfaces .

| Application Method | Efficacy on Large Crabgrass |

|---|---|

| Conventional Spray | Moderate |

| Sprinkler Irrigation | High |

Environmental Fate and Degradation

A critical aspect of (S)-fluazifop research involves understanding its environmental fate. Studies indicate that (S)-fluazifop undergoes rapid microbial degradation in soil, transforming into less toxic metabolites. The degradation products were found to leach into groundwater during precipitation events, necessitating monitoring programs for water quality in areas where (S)-fluazifop is applied .

| Degradation Product | Persistence in Soil |

|---|---|

| Fluazifop Acid | Moderate |

| 2-Hydroxy-5-trifluoromethyl-pyridin (TFMP) | Low |

Toxicological Studies

Toxicological assessments have shown that (S)-fluazifop exhibits low toxicity to mammals and birds, with oral LD50 values indicating minimal risk upon ingestion . Additionally, epidemiological studies have not established a significant association between exposure to (S)-fluazifop and adverse health effects among agricultural workers .

Case Study 1: Control of Quackgrass

In a field study conducted in Oregon, researchers applied (S)-fluazifop at a rate of 0.125 kg/ha along with a non-ionic surfactant. The results showed a significant reduction in quackgrass cover after multiple applications during the growing season. The combination of herbicide application with controlled burns further enhanced weed control efficacy .

Case Study 2: Environmental Monitoring

A comprehensive study monitored the leaching potential of (S)-fluazifop and its degradation products in agricultural settings. Water samples collected from drainage systems revealed detectable levels of fluazifop acid post-application, highlighting the need for environmental assessments following herbicide use .

Mechanism of Action

(S)-Fluazifop exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis in plants. This inhibition disrupts the production of fatty acids, leading to the death of the targeted grass weeds. The compound specifically targets the grass species, leaving broadleaf crops unaffected.

Comparison with Similar Compounds

Comparison with Similar Compounds

Efficacy Against Target Weeds

(S)-Fluazifop demonstrates variable efficacy depending on weed species and resistance status:

- Key Findings :

Resistance Profiles and Genetic Mutations

Resistance to (S)-fluazifop is linked to ACCase2 gene mutations, with cross-resistance patterns varying among herbicides:

- Cross-resistance with quizalofop and sethoxydim necessitates herbicide rotation or mixtures .

Adsorption and Environmental Behavior

(S)-Fluazifop exhibits strong adsorption in soils with high organic matter (OM), influencing its environmental persistence:

- Environmental Impact :

Metabolic Pathways and Degradation

In resistant goosegrass, (S)-fluazifop undergoes metabolic detoxification:

- Primary Metabolites: 2-[4-(5-Trifluoromethyl-2-pyridyloxy) phenoxy] propanol (reduced fluazifop acid). Conjugated compounds with a core fragment (MW 255) .

- Enzyme Kinetics : Enhanced cytochrome P450 and glutathione-S-transferase activity accelerates herbicide degradation in resistant biotypes .

Biological Activity

(S)-Fluazifop is a chiral herbicide belonging to the aryloxyphenoxypropionate class, primarily used for controlling grass weeds in various crops. Its biological activity is influenced by its stereochemistry, with the (R)-enantiomer (fluazifop-P-butyl) exhibiting significantly higher herbicidal potency compared to the (S)-enantiomer.

- Chemical Formula : C₁₅H₁₂F₃NO₄

- Molecular Weight : 335.25 g/mol

- Structure :

- The compound consists of a phenoxy group linked to a propionic acid moiety, which is essential for its herbicidal activity.

(S)-Fluazifop functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants. This inhibition disrupts lipid metabolism, leading to impaired growth and eventual death of susceptible grass species.

Biological Activity and Enantioselectivity

Research indicates that the biological activity of fluazifop is predominantly attributed to its (R)-enantiomer. Studies have shown that:

- Herbicidal Potency : The (R)-enantiomer demonstrates greater efficacy against target weeds compared to the (S)-enantiomer, which has limited herbicidal activity.

- Metabolic Fate : In animal studies, both enantiomers are metabolized to fluazifop acid, with a faster dissipation rate observed for the (S)-enantiomer in certain vegetables like tomatoes and cucumbers .

Toxicological Studies

Toxicological assessments have revealed several critical findings regarding the safety profile of fluazifop:

- Acute Toxicity : In acute toxicity studies on rats, fluazifop showed low toxicity with an LD50 greater than 2000 mg/kg for both enantiomers .

- Chronic Exposure : Long-term studies indicate potential adverse effects on reproductive organs, particularly in male rats, where significant changes in testes and liver were observed at higher doses .

- Developmental Toxicity : In gestational studies, maternal exposure to high doses resulted in developmental issues in offspring, emphasizing the need for caution during agricultural applications .

Case Studies and Epidemiological Data

Several epidemiological studies have investigated the health impacts associated with fluazifop exposure among agricultural workers:

- A study involving pesticide applicators showed no significant association between fluazifop exposure and bladder cancer incidence, with a relative risk of 1.06 .

- Another analysis examined potential links between fluazifop exposure and sleep apnea among male pesticide applicators but found no substantial correlation .

Environmental Impact

Fluazifop's environmental behavior has been studied extensively:

- Soil Persistence : Research indicates that the (S)-enantiomer dissipates faster than its (R) counterpart in soil environments, affecting its overall efficacy and environmental footprint .

- Metabolite Formation : The primary metabolites identified include fluazifop acid and minor proportions of other degradation products, which can persist in soil and affect non-target organisms .

Summary of Findings

| Study Type | Key Findings |

|---|---|

| Toxicity Studies | Low acute toxicity; chronic effects on reproductive organs noted. |

| Epidemiological Studies | No significant association with bladder cancer or sleep apnea. |

| Environmental Studies | Faster dissipation of (S)-fluazifop; primary metabolite is fluazifop acid. |

Q & A

Q. What documentation is critical for peer-reviewed publication of (S)-fluazifop studies?

- Methodological Answer : Include detailed synthesis protocols (e.g., chiral synthesis routes), spectral data (NMR, IR), and purity certificates. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.